Lipophilicity (LogP) Shift vs. Niacin
The introduction of the tetrahydropyran-4-ylmethoxy group at the 2-position increases the consensus LogP from approximately 0.4 (parent nicotinic acid) to 1.59 for 2-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid, representing an approximately 4-fold increase in predicted octanol-water partition coefficient and a shift from a hydrophilic to a moderately lipophilic profile [1]. This magnitude of LogP shift is consistent with the addition of a saturated six-membered ether ring via a methyleneoxy linker, as established in fragment-based lipophilicity contribution tables [2].
| Evidence Dimension | Lipophilicity (consensus LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 1.5852 (Chemscene computational) |
| Comparator Or Baseline | Nicotinic acid (niacin, CAS 59-67-6): XLogP = 0.39–0.88 (PubChem, multiple sources); experimental LogP ≈ 0.36 |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.4 (approximately 15–25× increase in predicted partition coefficient) |
| Conditions | Computationally predicted consensus LogP using fragment-based algorithms; no experimental shake-flask LogP data available for the target compound |
Why This Matters
A LogP shift of this magnitude changes the compound's predicted membrane permeability and tissue distribution profile, making it relevant for medicinal chemistry programs where balanced lipophilicity is critical for oral bioavailability or CNS penetration.
- [1] PubChem. Nicotinic Acid (CID 938). XLogP = 0.4 (computed). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. Fragment constant for tetrahydropyran (clogP ≈ 0.95) and ether oxygen contributions. View Source
